molecular formula C22H25N3O5S2 B7833220 N-(4-{[(3R4S)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE

N-(4-{[(3R4S)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B7833220
M. Wt: 475.6 g/mol
InChI Key: GIDAVQIHGCMLHS-VXKWHMMOSA-N
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Description

N-(4-{[(3R4S)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that features an indole moiety, a sulfonamide group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3R4S)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE typically involves multiple stepsThe reaction conditions often involve the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3R4S)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and acetamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the sulfonamide group can yield primary amines.

Scientific Research Applications

N-(4-{[(3R4S)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(3R4S)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can interact with proteins, potentially inhibiting their function. The acetamide group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(3R4S)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[4-[(3R,4S)-4-[2-(1H-indol-3-yl)ethylamino]-1,1-dioxothiolan-3-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-15(26)25-17-6-8-18(9-7-17)32(29,30)22-14-31(27,28)13-21(22)23-11-10-16-12-24-20-5-3-2-4-19(16)20/h2-9,12,21-24H,10-11,13-14H2,1H3,(H,25,26)/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDAVQIHGCMLHS-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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